molecular formula C18H24N4 B14426530 (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine CAS No. 81748-00-7

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine

Cat. No.: B14426530
CAS No.: 81748-00-7
M. Wt: 296.4 g/mol
InChI Key: ROVCIMFUQIQGIJ-QZTJIDSGSA-N
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Description

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in asymmetric catalysis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with pyridine-2-carboxaldehyde. The reaction is carried out under an inert atmosphere, often using a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moieties can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the study of metal-protein interactions and enzyme mimetics.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. The pyridine moieties coordinate with the metal center, while the cyclohexane-1,2-diamine backbone provides chiral induction. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable tool in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • (1S,2S)-1,2-Diaminocyclohexane
  • N,N’-Dimethyl-1,2-cyclohexanediamine

Uniqueness

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is unique due to its ability to form highly stable and selective metal complexes. The presence of pyridine moieties enhances its coordination capabilities, making it more versatile compared to other similar compounds. Additionally, its chiral nature allows for enantioselective applications, which is a significant advantage in asymmetric catalysis.

Properties

CAS No.

81748-00-7

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C18H24N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-12,17-18,21-22H,1-2,9-10,13-14H2/t17-,18-/m1/s1

InChI Key

ROVCIMFUQIQGIJ-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3

Origin of Product

United States

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